molecular formula C17H16FNO5S4 B2724911 3-fluoro-4-methoxy-N-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)benzenesulfonamide CAS No. 896349-51-2

3-fluoro-4-methoxy-N-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)benzenesulfonamide

Cat. No. B2724911
CAS RN: 896349-51-2
M. Wt: 461.56
InChI Key: KAZAOHFBXAHOSH-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16FNO5S4 and its molecular weight is 461.56. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

One study explored the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, highlighting their potential in photodynamic therapy for cancer treatment. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their usefulness as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Electrophilic Fluorination

Another research introduced a novel electrophilic fluorinating reagent, showcasing its improvement in the enantioselectivity of products compared to existing reagents. This study contributes to the understanding of how modifications to benzenesulfonamides can enhance chemical reactions and selectivity (Yasui et al., 2011).

Zinc(II) Detection

Research into Zinc(II) specific fluorophores, including derivatives of benzenesulfonamides, provides valuable insights into the design of sensors for biological and chemical applications. These compounds' ability to fluoresce upon binding with Zn2+ ions underscores their importance in studying intracellular zinc levels (Kimber et al., 2001).

Anticancer Activity

A study on the synthesis and bioactivity of benzenesulfonamide derivatives revealed their potential as carbonic anhydrase inhibitors and anticancer agents. Certain derivatives showed significant cytotoxic activities, indicating their relevance in developing new anticancer treatments (Gul et al., 2016).

Crystal Structures and Supramolecular Architecture

Investigations into the crystal structures of methoxy-substituted benzenesulfonamides have contributed to the understanding of molecular interactions and the formation of supramolecular architectures. Such studies are crucial for designing molecules with desired physical and chemical properties (Rodrigues et al., 2015).

properties

IUPAC Name

3-fluoro-4-methoxy-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO5S4/c1-24-14-7-6-12(10-13(14)18)28(22,23)19-11-16(15-4-2-8-25-15)27(20,21)17-5-3-9-26-17/h2-10,16,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZAOHFBXAHOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO5S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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